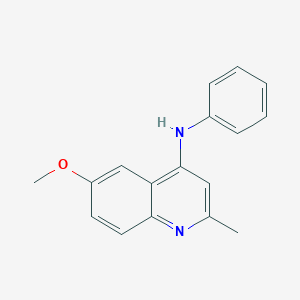
methyl 2-(2-isopropyl-5-methylphenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(2-isopropyl-5-methylphenoxy)propanoate” is a chemical compound with the molecular formula C14H20O3 . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCC(C)C1=CC=C(C)C=C1OC(C)(C)C(O)=O . This represents the arrangement of atoms and their bonds. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 236.3068 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the sources retrieved .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring
Occurrence of Preservatives and Antimicrobials in Japanese Rivers A study on the presence of various chemicals, including preservatives and antimicrobials, in river water reveals concerns about environmental contamination by domestic wastewater and industrial effluents. The detection of compounds like 2-phenoxyethanol and isopropylmethylphenol in river sites suggests the widespread environmental distribution of cosmetic and household detergent chemicals (Kimura et al., 2014).
Chemical Synthesis and Reactions
Reactions of Methylenebis with Trimethylaluminum Research into the reactions of methylenebis compounds with trimethylaluminum has led to the development of efficient catalysts for the ring-opening polymerization of lactones, showcasing the chemical versatility and synthetic utility of such compounds (Chen et al., 2001).
Biological Activities
Anti-inflammatory Activities of Eucommia ulmoides Oliv. Compounds A study on the tender leaves of Eucommia ulmoides Oliv. isolated new phenolic compounds and evaluated their anti-inflammatory effects, demonstrating the potential therapeutic applications of such compounds (Ren et al., 2021).
Material Science and Bioremediation
Bioremediation of Bisphenol A using Laccase from Fusarium Incarnatum Exploring the potential of laccase enzymes for the bioremediation of bisphenol A, a study demonstrated the efficiency of enzyme-based systems in degrading hydrophobic environmental pollutants, highlighting innovative approaches to environmental clean-up (Chhaya & Gupte, 2013).
Wirkmechanismus
Zukünftige Richtungen
The future directions for “methyl 2-(2-isopropyl-5-methylphenoxy)propanoate” are not specified in the sources retrieved. Given its provision to early discovery researchers , it may be used in various research and development activities. Further studies and experiments could reveal more about its potential applications and properties.
Eigenschaften
IUPAC Name |
methyl 2-(5-methyl-2-propan-2-ylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-9(2)12-7-6-10(3)8-13(12)17-11(4)14(15)16-5/h6-9,11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGQRPUJGWFLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3-ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5566289.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5566303.png)
![3-[2-(dimethylamino)ethyl]-8-[4-(methylthio)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5566305.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5566308.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1-hydroxy-2-naphthohydrazide](/img/structure/B5566309.png)

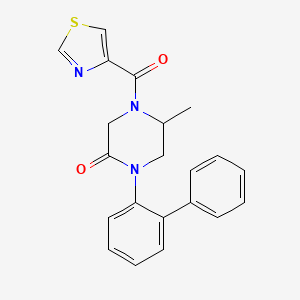
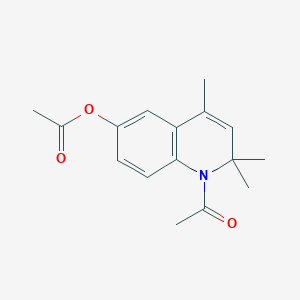
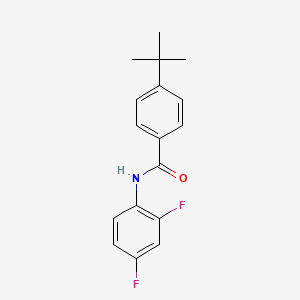
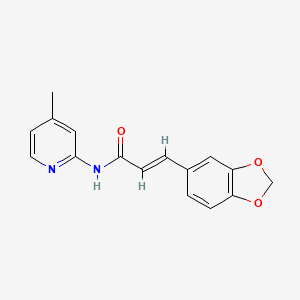
![1-(furan-2-yl)-2-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B5566349.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5566377.png)
![6',7'-dimethoxy-1'-phenyl-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5566382.png)
